![molecular formula C8H13NO2 B13001515 7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001515.png)
7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid with a unique structure that includes a bicyclo[2.2.1]heptane ring system. This compound is known for its rigidity and stability, making it an interesting subject for various scientific studies. It is also referred to as 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration may involve nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
BCH has been identified as an inhibitor of the L-type amino acid transporter LAT1, which plays a crucial role in the transport of neutral amino acids across cell membranes. This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis, particularly in certain cancer cell lines such as KB, Saos2, and C6 .
Cancer Research
BCH is being studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Several studies have demonstrated its effectiveness:
- Study Findings : Kim et al. (2008) reported that BCH induces apoptosis in cancer cells by activating caspases, highlighting its potential as a therapeutic agent against malignancies .
Metabolic Studies
BCH has been shown to stimulate glutaminase activity in rat liver mitochondria, enhancing glutamate formation from glutamine. This property is significant for understanding metabolic pathways involving amino acids and their derivatives:
- Study Findings : A study published in the Journal of Biological Chemistry indicated that BCH increases glutamate production in a concentration-dependent manner, suggesting its role in metabolic regulation .
Synthesis and Chemical Transformations
Recent advancements have focused on the synthesis of BCH and its derivatives. A novel approach for stereoselective synthesis has been developed, allowing researchers to create specific isomers of aminobicyclo compounds efficiently:
- Synthesis Method : The synthesis involves substrate-controlled carboxylation and subsequent transformations that yield high diastereoselectivity .
Case Studies
Mechanism of Action
The mechanism of action of 7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Glutamate Dehydrogenase Activation: This compound acts as an activator of glutamate dehydrogenase, a mitochondrial enzyme involved in insulin secretion.
Amino Acid Transport Inhibition: It may inhibit large amino acid transporters, potentially affecting tumor progression and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid .
- 6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid .
- N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid .
Uniqueness
7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of both amino and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, commonly referred to as BCH, is a bicyclic compound that has garnered attention for its significant biological activities, particularly in the context of metabolic regulation and cancer therapy. This article delves into the compound's mechanisms of action, therapeutic implications, and relevant research findings.
BCH primarily functions as an activator of glutamate dehydrogenase (GDH) , a crucial enzyme in the regulation of insulin secretion from pancreatic beta cells. The activation of GDH enhances the oxidative deamination of glutamate, which is vital for maintaining glucose homeostasis. Studies have shown that BCH improves glucose-stimulated insulin secretion (GSIS) and protects beta cells from glucolipotoxicity induced by high glucose and palmitate levels .
Key Findings:
- Insulin Secretion : BCH significantly increases insulin secretion in response to glucose, particularly in diabetic models such as db/db mice. This effect is attributed to the preservation of beta-cell integrity and reduction in apoptosis .
- Cell Death Protection : BCH has been demonstrated to protect against high glucose/palmitate-induced beta-cell death by inhibiting apoptotic pathways, specifically through the modulation of c-Jun N-terminal kinase (JNK) signaling .
Therapeutic Implications
BCH's ability to modulate insulin secretion and protect pancreatic cells positions it as a potential therapeutic agent for diabetes management. Additionally, its role as an inhibitor of large neutral amino acid transporters (LAT1 and LAT2) suggests it may have applications in cancer treatment by disrupting amino acid transport necessary for tumor growth .
Case Studies:
- Diabetes Management : In a study involving db/db mice, long-term administration of BCH resulted in improved glycemic control and preservation of islet architecture, indicating its potential as a diabetes therapeutic agent .
- Cancer Therapy : BCH has been identified as a selective inhibitor of LAT1, which is implicated in cancer cell proliferation. By inhibiting LAT1, BCH may restrict the availability of essential amino acids to tumors, thereby hindering their growth .
Research Findings
A variety of studies have explored the biological activity of BCH, yielding insights into its pharmacological properties:
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
7-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-4-1-2-5(7)6(3-4)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
InChI Key |
GZXLJGILLBLYLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2N)C(=O)O |
Origin of Product |
United States |
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